![molecular formula C15H18BrNO2 B1412880 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester CAS No. 2205384-05-8](/img/structure/B1412880.png)
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in natural products and drugs . A specific synthesis method for a similar compound, (±)-trans-trikentrin A, started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Bromoindole-2-carboxylic acid, is represented by the linear formula: C9H6NO2Br. It has a molecular weight of 240.05 .Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
5-Bromoindole-2-carboxylic acid, a similar compound, is a powder stored at -20°C .Scientific Research Applications
Arthritic Disease Treatment
This compound has been involved in the discovery of indole inhibitors of MMP-13, which could be used for the treatment of arthritic diseases .
Indoleamine 2,3-Dioxygenase Inhibition
It has been used in the synthesis of indolyl ethanones as inhibitors for indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism and implicated in various diseases .
Factor Xa Inhibition
The compound has been used to prepare cis-diaminocyclohexane derivatives for use as factor Xa inhibitors, which are important in the blood coagulation pathway .
Biological Material or Organic Compound
It serves as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
Given the significant role of indole derivatives in natural products and drugs, and their application as biologically active compounds, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there will be ongoing research and development in this area.
properties
IUPAC Name |
ethyl 5-bromo-1-(2-methylpropyl)indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELWWCSBYLXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC(C)C)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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